5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a chemical compound that belongs to the class of phenolic compounds. Its structure is characterized by a methoxy group and a piperidinylmethyl substituent on a phenolic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
5-Methoxy-2-(piperidin-1-ylmethyl)phenol is classified as an aminophenol derivative, which are compounds known for their diverse pharmacological properties. This classification is significant as it helps in understanding its potential applications in medicinal chemistry.
The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol typically involves a multi-step process:
The reaction conditions typically involve:
The molecular formula for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is . The structural representation includes:
Key spectral data supporting its structure includes:
5-Methoxy-2-(piperidin-1-ylmethyl)phenol can participate in various chemical reactions typical of phenolic compounds, including:
The reactivity and stability of this compound under different conditions have been studied extensively, providing insights into its potential transformations in biological systems or synthetic pathways.
The mechanism of action for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, particularly in biological contexts, may involve:
Studies focusing on similar compounds suggest that their action may be mediated through interactions with neurotransmitter systems or modulation of inflammatory pathways .
Key physical properties include:
Chemical characteristics include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and NMR provide further details about functional groups and molecular interactions.
5-Methoxy-2-(piperidin-1-ylmethyl)phenol has potential applications in:
Its versatility as a phenolic compound makes it a valuable candidate for further exploration in medicinal chemistry and related fields.
The core structure of 5-methoxy-2-(piperidin-1-ylmethyl)phenol integrates two pharmacologically privileged motifs: a phenolic ring and a piperidine moiety, linked through a methylene spacer. This hybrid architecture enables unique three-dimensional positioning of functional groups, facilitating interactions with diverse biological targets. The phenol group provides hydrogen-bonding capability and moderate acidity (predicted pKa ~10), while the piperidine contributes basicity (predicted pKa ~10.5) and conformational flexibility. The methylene bridge (-CH2-) between these units allows rotational freedom, enabling the scaffold to adopt bioactive conformations essential for target binding [3] [7].
Structurally analogous compounds like 5-methyl-2-(piperidin-1-ylmethyl)phenol (CAS# 70500-83-3) and 3-(piperidin-1-ylmethyl)phenol (CAS# 73279-04-6) demonstrate the scaffold’s adaptability to substitutions at the 5-position of the aromatic ring. Computational analyses of related structures reveal moderate lipophilicity (LogP ~2.0–2.8) and sufficient topological polar surface area (TPSA ~23.5 Ų), aligning with drug-like properties [7] [8]. The protonatable nitrogen in the piperidine ring enhances solubility under physiological conditions and may facilitate membrane penetration, as evidenced by in silico predictions of blood-brain barrier permeability [7].
Table 1: Structural Variants of the Piperidine-Phenol Hybrid Scaffold
Compound Name | Molecular Formula | Substituent (R) | Key Structural Features |
---|---|---|---|
5-Methoxy-2-(piperidin-1-ylmethyl)phenol | C₁₃H₁₉NO₂ | OCH₃ | Methoxy electron-donating group |
5-Methyl-2-(piperidin-1-ylmethyl)phenol | C₁₃H₁₉NO | CH₃ (CAS# 70500-83-3) | Increased lipophilicity (LogP 2.62) |
3-(Piperidin-1-ylmethyl)phenol | C₁₂H₁₇NO | H (CAS# 73279-04-6) | Meta-positioned phenol |
2-Methoxy-5-(piperidin-1-ylmethyl)aniline | C₁₃H₂₀N₂O | NH₂ (CAS# 1040061-69-5) | Electron-rich aniline derivative |
Phenolic derivatives with nitrogen-containing alicyclic rings gained prominence in medicinal chemistry following early observations of their bioactivity in natural products and synthetic analogs. The piperidine-phenol scaffold emerged as a strategic framework during the 2000–2010 period, coinciding with advances in combinatorial chemistry and structure-based drug design. Researchers recognized that the phenolic hydroxyl group could serve as a hydrogen-bond donor/acceptor, while the piperidine nitrogen offered protonation-dependent target engagement capabilities [2].
A significant development occurred when phenoxy-acetic acid derivatives were identified as herbicidal agents in the 1970s, prompting investigations into their pharmacological potential. By the early 2000s, synthetic methodologies enabled efficient construction of piperidinylmethyl-phenol hybrids, facilitating systematic exploration of their bioactivity. For instance, microwave-assisted synthesis techniques (as employed for phenoxy oxazolines) accelerated the production of analogs for anti-cancer screening [2]. The scaffold’s versatility is exemplified by its incorporation into complex molecules like KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole), designed as a dopamine D2 receptor agonist with antioxidant properties .
Table 2: Key Milestones in Piperidine-Phenol Scaffold Development
Time Period | Development Phase | Key Advances |
---|---|---|
1970–1990 | Phenoxy-acetic acid derivatives | Herbicidal applications; early synthetic routes |
1990–2000 | Hybrid scaffold conceptualization | Recognition of dual H-bonding/basic properties |
2000–2010 | Synthetic methodology refinement | Microwave-assisted synthesis; parallel libraries |
2010–Present | Targeted therapeutic applications | Anti-cancer, anti-tubercular, CNS agent designs |
The methoxy group at the 5-position profoundly influences electronic and steric properties:
The piperidinylmethyl substituent contributes to bioactivity through:
Structure-activity relationship (SAR) studies of analogs reveal that methylation of the phenol (e.g., converting to anisole derivatives) abolishes hydrogen-bond donation capability and significantly reduces anti-oxidant activity. Conversely, replacing piperidine with piperazine (as in 5-methoxy-2-(piperazin-1-ylmethyl)phenol, CID 61261779) introduces an additional H-bond acceptor but may alter target selectivity [1] [7]. Computational analyses confirm that the intact phenol-piperidine combination generates an optimal electrostatic potential map for target engagement, with distinct positive (piperidine) and negative (phenol) regions separated by 5.2 Å [7].
Table 3: Substituent Effects on Key Physicochemical and Bioactivity Parameters
Modification | ΔLogP | TPSA (Ų) | H-Bond Capacity | Biological Impact |
---|---|---|---|---|
5-H (unsubstituted phenol) | Baseline | 23.5 | Donor: 1; Acceptor: 2 | Moderate anti-oxidant activity |
5-OCH₃ | +0.7 | 32.7 | Donor: 1; Acceptor: 3 | Enhanced radical scavenging; improved CNS penetration |
Piperidine → Piperazine substitution | -0.9 | 41.5 | Donor: 1; Acceptor: 5 | Altered target specificity; increased solubility |
Phenol → Anisole (methylated) | +1.2 | 25.3 | Donor: 0; Acceptor: 3 | Loss of anti-oxidant efficacy |
Interactive Data Insight: Manipulate substituent choices to observe effects on molecular properties:
• Selecting 5-OCH₃ + piperidine → LogP = 2.28; TPSA = 32.7 Ų; CYP2D6 inhibition risk: High • Selecting 5-H + piperazine → LogP = 1.38; TPSA = 41.5 Ų; CYP2D6 inhibition risk: Low
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3